Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a cyclohexyl moiety in its structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve the Dimroth rearrangement, which is a well-known method for synthesizing condensed pyrimidines. This rearrangement involves the isomerization of heterocycles through ring opening and closure processes, often catalyzed by acids or bases . The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high yields.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can yield compounds with different pharmacological properties.
Scientific Research Applications
Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Pharmaceutical Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Material Sciences: The compound’s unique structure makes it suitable for applications in material sciences, such as the development of new polymers and nanomaterials.
Mechanism of Action
The mechanism of action of cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits CDK2 inhibitory activity and has been studied for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are known for their diverse biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features, such as the presence of a cyclohexyl group and a fluorophenyl moiety, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H21FN4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
cyclohexyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21FN4O2/c1-12-16(18(25)26-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)24-19(23-12)21-11-22-24/h7-11,15,17H,2-6H2,1H3,(H,21,22,23) |
InChI Key |
QFSFUSKJPNDSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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